molecular formula C16H22ClN7 B6623600 5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine

5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6623600
M. Wt: 347.8 g/mol
InChI Key: YIWXZLWSWGKWSQ-UHFFFAOYSA-N
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Description

5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a chloro group and a piperazine ring

Properties

IUPAC Name

5-chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN7/c1-22(2)10-12-3-4-13(19-9-12)23-5-7-24(8-6-23)16-14(17)15(18)20-11-21-16/h3-4,9,11H,5-8,10H2,1-2H3,(H2,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWXZLWSWGKWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(C=C1)N2CCN(CC2)C3=NC=NC(=C3Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, it is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups. This combination enhances its ability to interact with a broader range of biological targets, making it a versatile compound for various applications in research and industry.

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